![molecular formula C18H17N7O3 B2978664 3-{2-[1-(3-nitro-2-pyridinyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone CAS No. 338412-87-6](/img/structure/B2978664.png)
3-{2-[1-(3-nitro-2-pyridinyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone
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Description
The compound “3-{2-[1-(3-nitro-2-pyridinyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone” is a chemical compound with the molecular formula C18H17N7O3 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a quinoxalinone core and a nitropyridinyl-piperidinylidenehydrazino group attached . For a more detailed analysis, you may need to refer to a specialized chemical database or software.Physical And Chemical Properties Analysis
The compound has a molar mass of 379.37 and a predicted density of 1.54±0.1 g/cm3 . More detailed physical and chemical properties might be available in specialized databases or literature.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Novel Derivatives : A study detailed the synthesis of novel 4-pyrazolylquinolinone derivatives from 4-hydrazino-1-methyl-2(1H)quinolinone, exploring its potential as a precursor for new quinolinone-based compounds. This research highlights the versatility of quinolinone derivatives in chemical synthesis and their potential application in various fields, including medicinal chemistry (Abass, 2000).
Photophysical Properties : Investigation into the photophysical properties of prefluorescent nitroxide probes based on quinolinone derivatives demonstrated their sensitivity to pH and solvent polarity, suggesting applications as sensors for pH, micropolarity, and free radicals in biological systems (Bueno et al., 2008).
Cytotoxic Activity : Research on quinoxaline derivatives, including 3-amino-2-quinoxalinecarbonitrile, explored chemical modifications to assess potential cytotoxic activity against cancer cells. This work contributes to the ongoing search for new anticancer agents and highlights the therapeutic potential of quinoxaline derivatives (Monge et al., 1994).
Antimycobacterial Activity : A study synthesized new pyrrolo[1,2-a]quinoxaline-carboxylic acid hydrazide derivatives and evaluated their in vitro antimycobacterial activity. This research indicates the potential of quinoxaline derivatives in the development of new treatments for tuberculosis (Guillon et al., 2004).
Applications in Materials Science
- Molecular Wires : A study on the control of reduction and oxidation processes in pi-expanded quinoxalinoporphyrins, used in molecular wires, demonstrated how peripheral functionalization can modulate the location of charge density in radical anions. This research is critical for the design of electron- or hole-conduction systems and for advancing materials science (Sintic et al., 2008).
properties
IUPAC Name |
3-[2-[1-(3-nitropyridin-2-yl)piperidin-4-ylidene]hydrazinyl]-1H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O3/c26-18-16(20-13-4-1-2-5-14(13)21-18)23-22-12-7-10-24(11-8-12)17-15(25(27)28)6-3-9-19-17/h1-6,9H,7-8,10-11H2,(H,20,23)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGWDEFPVYIXMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NNC2=NC3=CC=CC=C3NC2=O)C4=C(C=CC=N4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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